4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid
Overview
Description
4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is a compound that is structurally related to several other 4-oxo butanoic acid derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The related compounds mentioned in the provided papers include 4-oxo-4-phenyl butanoic acid and 4-oxo-4-(pyridin-3-ylamino)butanoic acid, which have been studied for their kinetics of oxidation and molecular structure, respectively .
Synthesis Analysis
The synthesis of related compounds, such as 4-(3-Amino-2-carboxy phenyl) butanoic acid, involves multiple steps including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions . These methods are noted for their low cost and suitability for industrial-scale production. Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using single crystal X-ray diffraction studies. The molecule features a bent side chain and strong hydrogen bonding that contributes to a two-dimensional zig-zag sheet structure, which is further stabilized by additional interactions to form a three-dimensional supramolecular structure . These findings suggest that the molecular structure of this compound could also exhibit interesting hydrogen bonding patterns and supramolecular arrangements.
Chemical Reactions Analysis
The kinetics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate (BIFC) has been studied, revealing that the reaction is first order with respect to BIFC, the 4-oxo acid, and H+ ions. The presence of oxalic acid and the proportion of acetic acid in the solvent medium were found to significantly affect the reaction rate. Thermodynamic parameters were also determined, providing insights into the reaction mechanism . These findings could inform the understanding of chemical reactions involving this compound, as the presence of similar functional groups may lead to comparable reactivity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, the studies on related compounds can offer some general insights. For instance, the strong hydrogen bonding observed in the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid suggests that similar compounds may have significant solubility in polar solvents and could form stable crystalline structures . The reaction kinetics study of 4-oxo-4-phenyl butanoic acid indicates that the compound's reactivity is sensitive to the solvent composition and the presence of catalytic ions . These aspects are crucial for understanding the behavior of this compound in various chemical environments.
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Research on compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones demonstrates their value as building blocks in the synthesis of a range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others. The unique reactivity of these compounds under mild conditions facilitates the generation of various cynomethylene dyes and heterocyclic compounds, indicating the potential utility of related compounds in synthetic chemistry and material science (Gomaa & Ali, 2020).
Biological Activities of Heterocyclic Systems
The synthesis and study of 1,3,4-thia(oxa)diazoles reveal these heterocycles as important pharmacophore scaffolds with diverse pharmacological potential. These compounds are associated with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This highlights the significance of similar compounds in the development of new pharmaceutical agents (Lelyukh, 2019).
Pharmacological Properties
Studies on related compounds like fenbufen and its metabolites demonstrate effects on platelet biochemistry and function, suggesting their utility as clinical anti-thrombotic agents. These findings underline the potential of closely related compounds for therapeutic uses, particularly in the context of cardiovascular health (Kohler et al., 1980).
Environmental and Aquatic Effects
Research into the environmental fate and aquatic effects of oxo-process chemicals, including those related to the compound , shows that these substances are rapidly biodegraded in soil and water. They volatilize to the atmosphere, subject to photo-oxidation, and pose a negligible threat to aquatic life, indicating the environmental considerations related to the use of such chemicals (Staples, 2001).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole compounds generally exhibit their effects through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
Thiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new thiazole derivatives with improved pharmacological properties and lesser side effects .
properties
IUPAC Name |
4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUMSHBCQCDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992131 | |
Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71576-04-0 | |
Record name | Butanoic acid, 4-oxo-4-((4-phenyl-2-thiazolyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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